REACTION_CXSMILES
|
Cl.[CH2:2]([NH2:12])[C:3]1[CH:11]=[CH:10][C:9]2[O:8][CH2:7][O:6][C:5]=2[CH:4]=1.[O-:13][C:14]#[N:15].[Na+]>O>[CH2:7]1[O:8][C:9]2[CH:10]=[CH:11][C:3]([CH2:2][NH:12][C:14]([NH2:15])=[O:13])=[CH:4][C:5]=2[O:6]1 |f:2.3|
|
Name
|
|
Quantity
|
61.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
38.51 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=2OCOC2C=C1)N
|
Name
|
sodium cyanate
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring overnight the foamy solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
collected again
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C1OC=2C=C(CNC(=O)N)C=CC2O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |